

Spectroscopic Analysis of Phenazine Oxide: A Technical Guide

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Compound of Interest

Compound Name: Phenazine oxide

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Introduction

Phenazine oxide, a heterocyclic compound featuring a phenazine core with an N-oxide functional group, serves as a crucial scaffold in numerous biologically active molecules and functional materials. Its unique electronic and structural properties, conferred by the N-oxide group, make it a subject of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the development of novel derivatives. This technical guide provides an in-depth overview of the spectroscopic analysis of **phenazine oxide**, encompassing Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and tabulated spectral data are presented to facilitate its practical application in a research and development setting.

Molecular Structure

The fundamental structure of **phenazine oxide** ($C_{12}H_8N_2O$) is depicted below. The presence of the N-oxide group significantly influences the electron distribution within the aromatic system, thereby impacting its spectroscopic properties compared to the parent phenazine molecule.

Caption: Chemical structure of Phenazine 5-oxide.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **phenazine oxide**.

Table 1: UV-Vis Spectroscopic Data

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Reference
Ethanol	~285	Not Reported	[1]
Ethanol	~350	Not Reported	[2]
Methanol	450-490	Not Reported	

Note: Specific molar absorptivity values for **phenazine oxide** are not readily available in the cited literature. The λ_{max} values are based on data for phenazine and its derivatives, with the N-oxide group expected to cause a bathochromic (red) shift.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Assignment	Intensity	Reference
~3050	Aromatic C-H stretch	Medium	[3]
~1620	C=C aromatic ring stretch	Medium-Strong	[3]
~1500	C=C aromatic ring stretch	Medium-Strong	[3]
~1340	C-N stretch	Medium	
~1250	N-O stretch	Strong	
800-900	C-H out-of-plane bend	Strong	

Note: The N-O stretching frequency is a characteristic absorption for N-oxides and is typically strong.

Table 3: ¹H NMR Spectroscopic Data (Estimated)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4, H-6	~8.6 - 8.8	dd	J ≈ 7.0, 1.5
H-1, H-9	~8.2 - 8.4	m	
H-2, H-3, H-7, H-8	~7.8 - 8.0	m	

Note: The provided ¹H NMR data is estimated based on the spectrum available from ChemicalBook and general knowledge of aromatic proton chemical shifts. The protons on the ring bearing the N-oxide (positions 4 and 6) are expected to be the most deshielded.

Table 4: ¹³C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ, ppm)
C-4a, C-5a	~140 - 145
C-9a, C-10a	~140 - 145
C-4, C-6	~135 - 140
C-1, C-9	~130 - 135
C-2, C-3, C-7, C-8	~125 - 130

Note: The predicted ¹³C NMR chemical shifts are based on data for phenazine and phenazine-5,10-dioxide. The carbons attached to the nitrogen atoms and the carbons ortho to the N-oxide group are expected to be the most deshielded.

Table 5: Mass Spectrometry Data

Ion	m/z	Relative Abundance
[M] ⁺	196.06	High
[M-O] ⁺	180.06	Moderate

Note: The mass spectrum of **phenazine oxide** is expected to show a prominent molecular ion peak. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]).

Experimental Protocols

Synthesis of Phenazine Oxide

A common method for the synthesis of phenazine 5-oxide is the oxidation of phenazine.

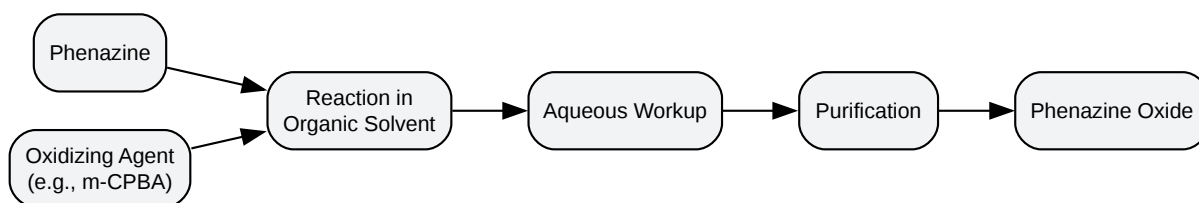
Materials:

- Phenazine
- m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in glacial acetic acid
- Dichloromethane or chloroform
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Dissolve phenazine in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
- Cool the solution in an ice bath.
- Add the oxidizing agent (e.g., m-CPBA) portion-wise with stirring. The amount of oxidizing agent should be slightly in molar excess to ensure complete conversion.
- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove excess acid, followed by washing with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography.



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Caption: Workflow for the synthesis of **phenazine oxide**.

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **phenazine oxide** in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10^{-5} to 10^{-4} M.
- **Instrument Parameters:**
 - Wavelength Range: 200-800 nm
 - Scan Speed: Medium
 - Slit Width: 1.0 nm
- **Data Acquisition:** Record the absorbance spectrum against a solvent blank. Identify the wavelength of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the solid sample (1-2 mg) with dry, IR-grade potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
 - Transfer the finely ground powder to a pellet die.
 - Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

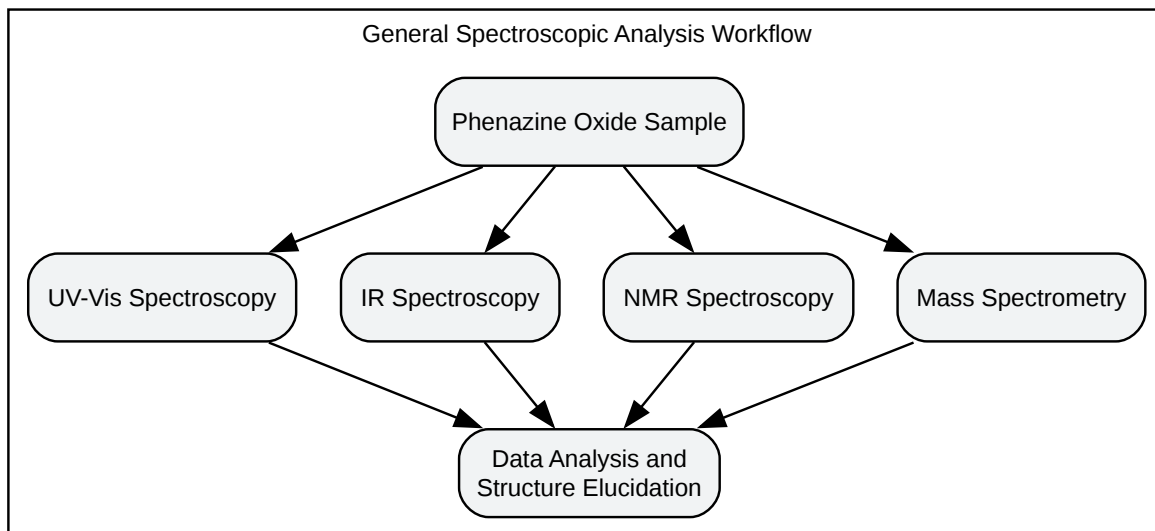
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Instrument Parameters:
 - Spectrometer Frequency: 400 MHz or higher
 - Pulse Sequence: Standard single-pulse experiment
 - Number of Scans: 8-16
 - Relaxation Delay: 1-2 s
- ^{13}C NMR Instrument Parameters:
 - Spectrometer Frequency: 100 MHz or higher

- Pulse Sequence: Proton-decoupled single-pulse experiment
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2-5 s
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like **phenazine oxide**. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for LC-MS analysis.
- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

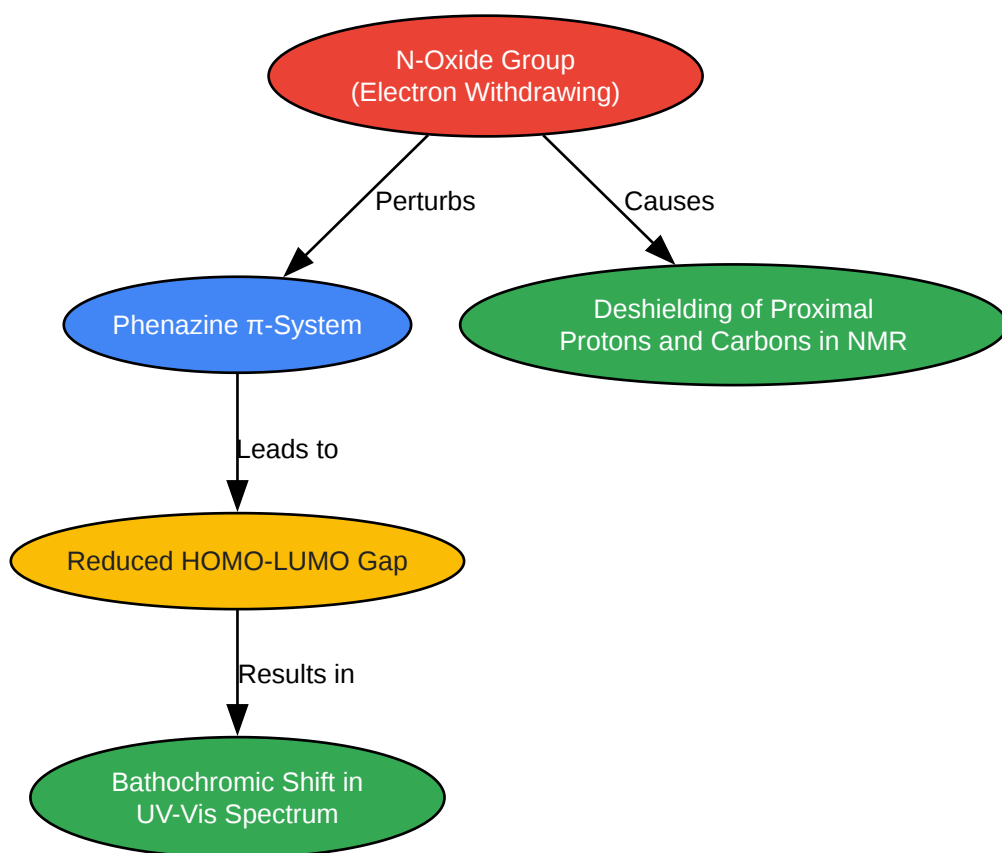


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Caption: General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

The spectroscopic properties of **phenazine oxide** are directly related to its electronic structure. The introduction of the N-oxide group perturbs the π -electron system of the phenazine core, leading to changes in the energy levels of the molecular orbitals.



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Caption: Influence of the N-oxide group on spectroscopic properties.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic analysis of **phenazine oxide**. The tabulated data and detailed experimental protocols for synthesis and analysis serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous identification, characterization, and further development of **phenazine oxide**-based compounds.

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